

# Application Notes and Protocols for SR16835 Administration in Mouse Models of Pain

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## Compound of Interest

Compound Name: SR16835  
Cat. No.: B10770995

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These application notes provide a comprehensive overview of the administration of **SR16835**, a bifunctional nociceptin/orphanin FQ (NOP) and mu-opioid peptide (MOP) receptor partial agonist, in various mouse models of pain. The protocols detailed below are based on published research and are intended to guide researchers in designing and executing experiments to evaluate the analgesic properties of this compound.

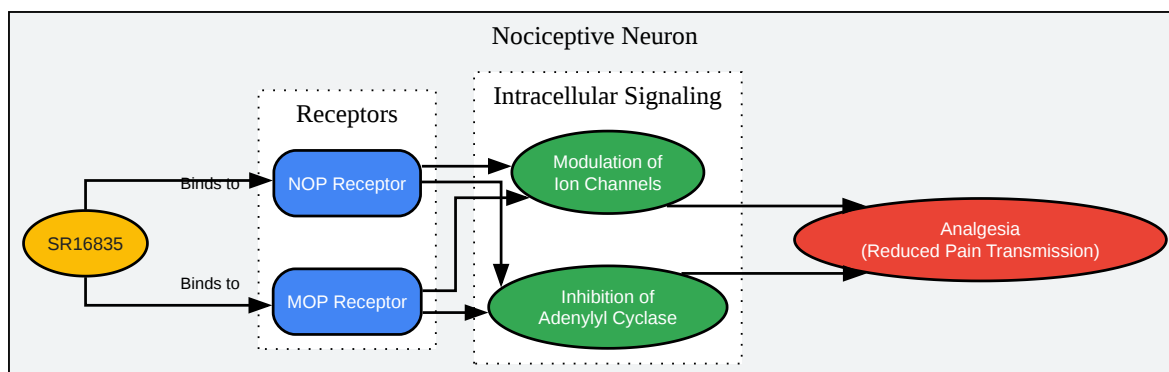
## Introduction

**SR16835** (also referred to as SR16435 in some literature) is a novel analgesic agent that targets both the NOP and MOP receptors.[1][2] This dual mechanism of action offers the potential for potent pain relief with a reduced side effect profile compared to traditional opioid analgesics.[3][4] The co-activation of NOP and MOP receptors has been shown to effectively attenuate neuropathic and inflammatory pain in preclinical models.[4][5] These notes provide detailed protocols for the administration of **SR16835** and the assessment of its analgesic effects in mouse models of acute, inflammatory, and neuropathic pain.

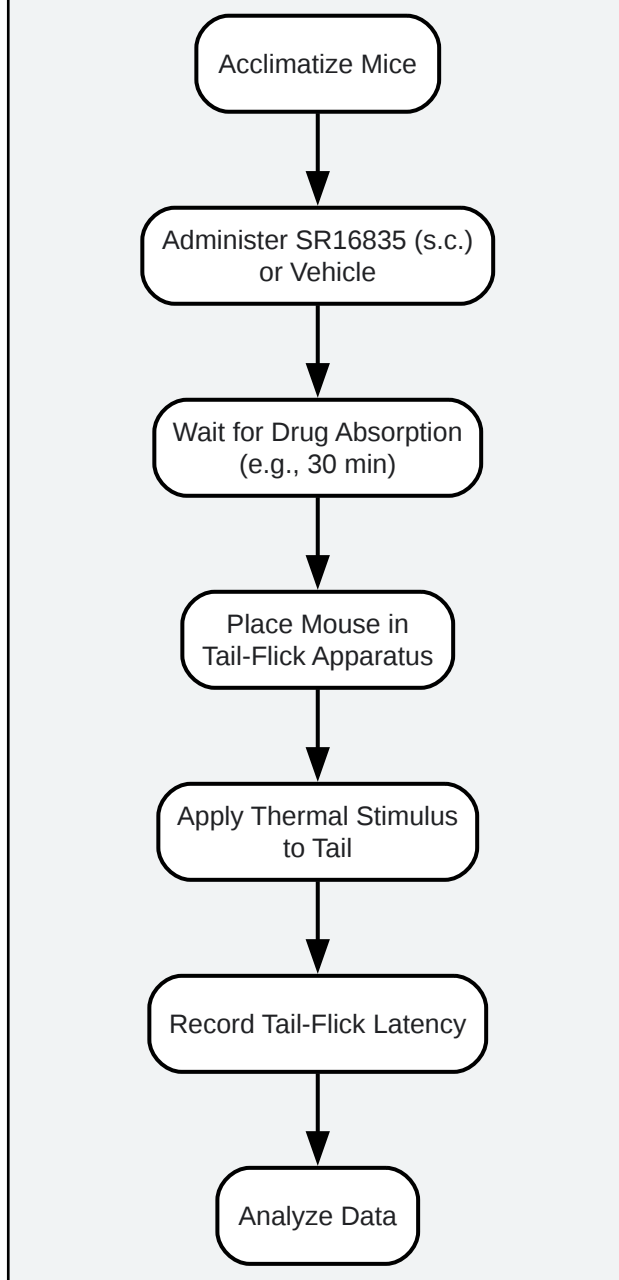
## Mechanism of Action: Bifunctional NOP/MOP Receptor Agonism

**SR16835** acts as a partial agonist at both the NOP and MOP receptors.[1][2] The analgesic effect is believed to be mediated by the synergistic action at these two receptors in the central

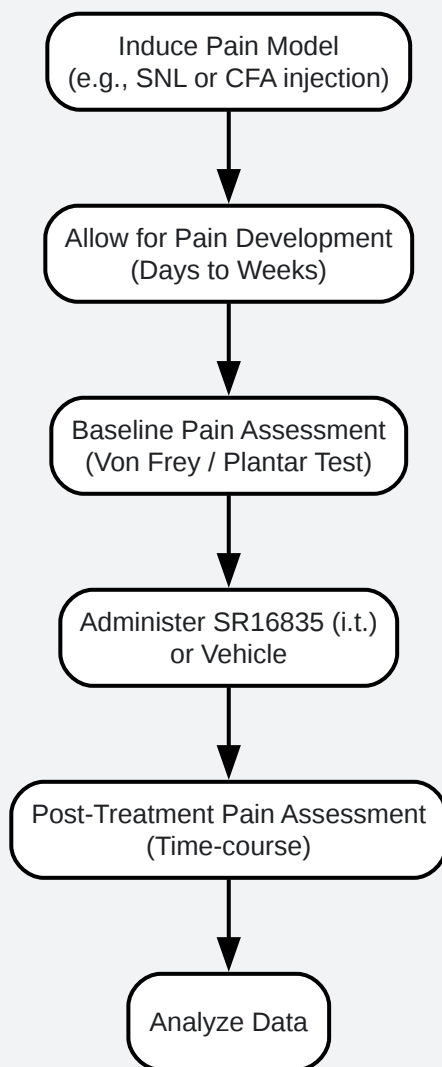
and peripheral nervous systems. The MOP receptor is a well-established target for opioid analgesics like morphine. The NOP receptor system is also involved in pain modulation, and its activation can produce analgesia, particularly in chronic pain states.<sup>[1]</sup>



## Experimental Workflow: Tail-Flick Test



## Experimental Workflow: Neuropathic/Inflammatory Pain



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